1-(2-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one
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Overview
Description
1-(2-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one is an organic compound with the molecular formula C15H16N2O It is a derivative of pyridine, a heterocyclic aromatic organic compound, and features a phenylamino group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one typically involves multi-step organic reactions
Preparation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Phenylamino Group: The phenylamino group can be introduced via nucleophilic aromatic substitution, where an aniline derivative reacts with a halogenated pyridine compound.
Formation of the Propanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylamino group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methyl-6-(phenylamino)pyridin-3-yl)ethanone: Similar structure but with an ethanone group instead of a propanone group.
1-(2-Methyl-6-(phenylamino)pyridin-3-yl)butan-1-one: Similar structure but with a butanone group instead of a propanone group.
Uniqueness
1-(2-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propanone moiety provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C15H16N2O |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-(6-anilino-2-methylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C15H16N2O/c1-3-14(18)13-9-10-15(16-11(13)2)17-12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,16,17) |
InChI Key |
VMJXIXNYFUCRAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N=C(C=C1)NC2=CC=CC=C2)C |
Origin of Product |
United States |
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